,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial, also known as crocetindial, is a naturally occurring carotenoid with the chemical formula C₂₀H₂₄O₂. Its structure consists of a 20-carbon chain with alternating single and double bonds (conjugated system), and four methyl groups attached at specific positions (2, 6, 11, and 15). The presence of the conjugated system allows crocetindial to absorb light in the visible region, giving it its characteristic yellow color.
Crocetindial exhibits various biological activities with potential applications in scientific research:
Due to its potential biological activities, crocetindial is being investigated in various scientific research areas:
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial is a complex organic compound with the molecular formula and an average mass of 272.468 g/mol. This compound is characterized by a long carbon chain with multiple double bonds and functional groups, specifically two aldehyde groups at each end of the carbon chain. The structure includes a series of conjugated double bonds that contribute to its unique chemical properties and reactivity. It has been identified in various plant species, including Gardenia jasminoides, Crocus sativus, and Verbascum lychnitis, indicating its potential natural occurrence and biological significance .
The mechanism of action of crocetindial is not directly applicable as it's an intermediate compound. However, its role in carotenoid synthesis is significant. Carotenoids play various roles in biological systems, including light harvesting in photosynthesis, acting as antioxidants, and signaling molecules [].
The chemical behavior of 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial can be classified into several types of reactions:
The synthesis of 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial can be achieved through several methods:
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial has potential applications in various fields:
Several compounds share structural similarities with 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Hexadecene | Simple alkene with no functional groups | |
1-Octadecene | Longer carbon chain; used in polymer synthesis | |
2-Hexenal | Contains an aldehyde group; shorter chain |
The uniqueness of 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial lies in its extensive conjugated system and dual aldehyde functionalities. This structure not only enhances its chemical reactivity but also contributes to its potential biological activities compared to simpler alkenes or aldehydes which do not possess such complexity.
Irritant